1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine
Description
Properties
Molecular Formula |
C20H25FN2O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25FN2O/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15-16H2,1H3 |
InChI Key |
SEEVJKZEWMVTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Boc-piperazine
1-Boc-piperazine is prepared by reacting piperazine with di-tert-butyl dicarbonate in dichloromethane under basic conditions (triethylamine or diisopropylethylamine) at 0–5°C. The Boc group shields one nitrogen, leaving the other available for alkylation.
First Alkylation: Introduction of 4-Ethoxybenzyl Group
The free amine of 1-Boc-piperazine reacts with 4-ethoxybenzyl bromide in acetonitrile or dimethylacetamide (DMA) using Hünig’s base (N,N-diisopropylethylamine) as a catalyst. The reaction proceeds at room temperature for 12–18 hours, yielding 1-Boc-4-(4-ethoxybenzyl)piperazine. The Boc group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane, producing 1-(4-ethoxybenzyl)piperazine.
Second Alkylation: Introduction of 3-Fluorobenzyl Group
The deprotected piperazine intermediate is alkylated with 3-fluorobenzyl bromide under similar conditions (DMA, Hünig’s base, 18–24 hours). This step affords the target compound with a reported yield of 57–62% after purification via preparative HPLC.
Key Data:
Direct Coupling Using HBTU-Mediated Amide Formation
An alternative approach involves coupling pre-formed benzyl halides to piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent.
Preparation of Benzyl Halides
4-Ethoxybenzyl chloride and 3-fluorobenzyl chloride are synthesized from their respective alcohols via treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux.
Simultaneous Alkylation of Piperazine
Piperazine is reacted with equimolar amounts of 4-ethoxybenzyl chloride and 3-fluorobenzyl chloride in acetonitrile, using HBTU and Hünig’s base to activate the reaction. The mixture is stirred at 18–25°C for 16–24 hours, yielding the target compound after extraction and column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Coupling agent | HBTU |
| Base | Diisopropylethylamine |
| Solvent | Acetonitrile |
| Temperature | 18–25°C |
| Reaction time | 16–24 hours |
| Yield | 55–60% |
One-Pot Alkylation Without Protecting Groups
This method avoids protection-deprotection steps by leveraging the differential reactivity of piperazine’s nitrogen atoms. However, it requires precise stoichiometric control to minimize di-alkylation byproducts.
Reaction Setup
Piperazine is suspended in dichloromethane with a 1:1 molar ratio of 4-ethoxybenzyl bromide and 3-fluorobenzyl bromide. Triethylamine is added to scavenge HBr, and the reaction is stirred at 0°C for 6 hours, followed by warming to room temperature for 12 hours.
Purification Challenges
The crude product contains mono- and di-alkylated species, necessitating rigorous purification via recrystallization or silica gel chromatography. Reported yields are lower (30–40%) compared to protected strategies.
Comparative Analysis of Methods
Characterization and Validation
Synthetic batches are validated using:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and aromatic substituents participate in nucleophilic substitution reactions:
-
Benzyl Bromide Coupling : In studies of structurally analogous compounds, benzyl bromides react with piperazine derivatives under basic conditions (e.g., K₂CO₃) to form substituted benzylpiperazines. For example, substituted toluenes undergo free-radical bromination with N-bromosuccinimide (NBS) to generate benzyl bromides, which subsequently couple with piperazine intermediates .
-
Chloroacetyl Chloride Substitution : Piperazine derivatives react with chloroacetyl chloride in dry dichloromethane (DCM) to introduce chloroacetyl groups. This intermediate undergoes further condensation with phenolic compounds to form ether-linked derivatives .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Benzyl-piperazine coupling | K₂CO₃, NBS, DCM, 0°C → RT | Substituted benzylpiperazines |
| Chloroacetylation | Chloroacetyl chloride, DCM, RT | Chloroacetyl-piperazine adducts |
Acylation and Sulfonylation
The secondary amines of the piperazine ring undergo acylation and sulfonylation:
-
Acetylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of a base yields N-acetylated derivatives. For example, 1-(4-methoxybenzyl)piperazine reacts with 1,1′-carbonyldiimidazole (CDI) to form carbamate intermediates, which are further functionalized .
-
Sulfonylation : Reaction with ethylsulfonyl chloride produces sulfonamide derivatives, enhancing lipophilicity and receptor-binding potential.
Mechanistic Insight :
Reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom.
Electrophilic Aromatic Substitution
The 4-ethoxybenzyl and 3-fluorobenzyl groups enable electrophilic substitution on their aromatic rings:
-
Bromination : The 3-fluorobenzyl moiety undergoes regioselective bromination at the para position using NBS under radical initiation .
-
Nitration : Nitration of the ethoxybenzyl ring occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives for further reduction to amines .
Example Reaction :
Condensation and Cross-Coupling Reactions
The compound participates in condensation reactions to form hybrid molecules:
-
Ether Formation : Reaction with hydroxy-substituted pyrazoles under basic conditions forms ether-linked conjugates. For instance, 1-(4-hydroxyphenyl)-3-methylpyrazol-5-one condenses with chloroacetyl-piperazine intermediates to yield neuroprotective agents .
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces arylamine groups to the piperazine core .
Representative Data :
| Compound Derivative | Survival Time (min) at 200 mg/kg | Neuroprotective Efficacy |
|---|---|---|
| 8d (4-fluorobenzyl analog) | 15.41 ± 1.92* | Significant |
| 8l (4-nitrobenzyl analog) | 8.94 ± 1.02* | Moderate |
Data from in vivo studies of structurally related compounds .
Functional Group Transformations
-
O-Dealkylation : The ethoxy group undergoes hydrolysis under acidic conditions (e.g., 40% HBr/AcOH) to yield phenolic derivatives .
-
Fluorine Displacement : The 3-fluorobenzyl group can be replaced by other nucleophiles (e.g., -OH, -NH₂) under high-temperature conditions.
Synthetic Pathway :
Complexation and Receptor Interactions
While not a classical reaction, the compound interacts with biological targets:
Scientific Research Applications
1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.
Pathways Involved: The exact pathways can vary but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine with structurally or functionally related compounds:
Structural Analogs with Benzyl/Benzoyl Substitutents
Key Observations :
- Benzyl vs.
- Substituent Position : The 3-fluoro group (meta position) may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-fluorobenzoyl in ), favoring receptor binding.
Piperazines with Halogenated Substituents
Key Observations :
- Fluorine vs.
- Hydroxyethyl vs. Ethoxy : The hydroxyethyl group in increases solubility but reduces CNS penetration compared to the ethoxy group in the target compound.
Piperazines with Alkoxy Substituents
Key Observations :
- Ethoxy vs. Methoxy : The ethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to methoxy analogs like MeOPP .
- Antifungal Potential: Ethoxyphenyl derivatives (e.g., ) show antifungal activity, suggesting the target compound could be explored for similar applications.
Receptor Binding Profiles
Key Observations :
- The ethoxy and fluoro substituents in the target compound resemble pharmacophores in dopamine D₂ ligands (e.g., ) and 5-HT agonists (e.g., ), warranting further binding studies.
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility |
|---|---|---|---|
| 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine | 342.41 | ~3.5 | Low |
| 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine | 238.30 | ~1.8 | Moderate |
| 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine | ~450 | ~4.2 | Very low |
Key Observations :
- The target compound’s logP (~3.5) suggests moderate blood-brain barrier penetration, favorable for CNS-targeted drugs.
Biological Activity
1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic organic compound belonging to the piperazine class, characterized by a piperazine ring with ethoxy and fluorobenzyl substituents. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine is C_{19}H_{22}F_{1}N_{2}O, with a molecular weight of approximately 358.4 g/mol. The structure features a six-membered heterocyclic piperazine ring, which is pivotal for its biological activity. The presence of halogen atoms, particularly fluorine, enhances the compound's potency against various biological targets.
Biological Activity Overview
Research indicates that this compound interacts with multiple molecular targets, modulating their activity and leading to various biological effects. Its mechanism of action may involve binding to specific receptors or enzymes, influencing their function and potentially leading to therapeutic outcomes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Exhibits significant anti-inflammatory effects in vitro | |
| Analgesic | Potential analgesic properties noted in preclinical studies | |
| Anticancer | Effective against various cancer cell lines |
The compound's mechanism of action is primarily attributed to its ability to act as a ligand in receptor binding studies. The ethoxy and fluorobenzyl groups enhance its interaction with biological targets, which may include:
- Receptor Binding : The compound has been investigated for its affinity towards various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis, making it a candidate for treating hyperpigmentation disorders.
Table 2: Comparative Binding Affinities
| Compound Name | Binding Affinity (IC50) | Activity Type |
|---|---|---|
| 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine | Not specified | Multi-target ligand |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 0.18 μM | Tyrosinase inhibitor |
| Kojic Acid | 17.76 μM | Tyrosinase inhibitor |
Case Studies and Research Findings
Several studies have highlighted the biological potential of 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine:
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines.
- Analgesic Effects : Animal models have shown that administration of the compound resulted in reduced pain responses compared to control groups, suggesting its potential as an analgesic agent.
- Anticancer Activity : Preliminary studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells, demonstrating its potential utility in anticancer drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine, and how can reaction conditions be standardized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting benzyl halides with piperazine derivatives in polar aprotic solvents (e.g., DMF or DCM) using KCO as a base. Propargyl bromide or benzyl chloride derivatives can serve as alkylating agents . Monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification via silica gel chromatography (ethyl acetate:hexane gradients) ensures product isolation. Yield optimization requires controlled temperature (room temp to 50°C) and stoichiometric ratios (1:1.2 for alkylating agents) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of H/C NMR to confirm substitution patterns (e.g., ethoxybenzyl protons at δ 6.8–7.3 ppm, fluorobenzyl protons at δ 7.0–7.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHFNO). Purity ≥95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm. Elemental analysis (C, H, N) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How do substituent positions (e.g., ethoxy vs. fluoro groups) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or fluoro with chloro) and evaluate pharmacological profiles. For example, in vitro assays (e.g., cytotoxicity against cancer cell lines, enzyme inhibition) can identify critical substituents. SAR trends from similar piperazine derivatives suggest that electron-withdrawing groups (e.g., -F) enhance receptor binding, while bulky substituents may reduce bioavailability . Computational docking (e.g., AutoDock Vina) using crystallographic targets (e.g., tyrosine kinases) can predict binding modes .
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. low toxicity) be resolved?
- Methodology : Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). Validate results using orthogonal assays:
- Cytotoxicity : Compare MTT and apoptosis assays (Annexin V/PI staining).
- Toxicity : Acute toxicity studies in rodents (LD) and in vitro hepatocyte assays (CYP450 inhibition).
- Mechanistic clarity : Use siRNA knockdown or selective inhibitors to confirm target engagement .
Q. What strategies mitigate toxicity while retaining pharmacological efficacy in piperazine derivatives?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects.
- Cyclodextrin encapsulation : Improves solubility and reduces acute toxicity, as seen in modified piperazine-β-cyclodextran complexes .
- Metabolic profiling : Use microsomal stability assays (e.g., human liver microsomes) to identify toxic metabolites. Replace labile groups (e.g., nitro) with stable bioisosteres (e.g., trifluoromethyl) .
Q. How can computational tools enhance the design of 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine analogs?
- Methodology :
- QSAR modeling : Train models on datasets of piperazine derivatives with known IC values to predict activity.
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to optimize binding kinetics.
- ADMET prediction : Tools like SwissADME or pkCSM forecast bioavailability, BBB penetration, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
